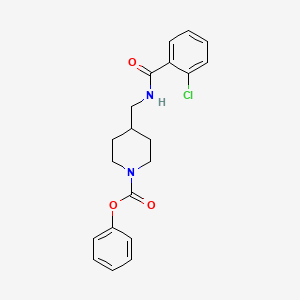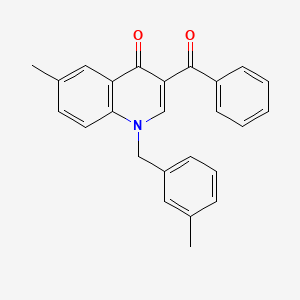
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, also known as MPN or MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPN is a sulfonamide derivative that belongs to the class of arylsulfonamides and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the major areas of research has been its use as a selective antagonist of the dopamine D3 receptor. 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been shown to have high affinity for the D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of drug addiction, as the D3 receptor has been implicated in the development of addictive behaviors.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is not fully understood, but it is thought to act as a selective antagonist of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of the D3 receptor, 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may be able to modulate the release of dopamine in this pathway, leading to changes in behavior.
Biochemical and Physiological Effects
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as a D3 receptor antagonist, 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has also been shown to have affinity for other receptors, including the serotonin 5-HT1A receptor and the adrenergic α1A receptor. 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been shown to have anxiolytic effects in animal models, and has also been studied for its potential applications in the treatment of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in lab experiments is its high affinity for the D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is that it has relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide. One area of interest is the development of more selective D3 receptor antagonists, which could have potential applications in the treatment of drug addiction and other disorders. Another area of interest is the development of new methods for synthesizing 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, which could improve its solubility and make it more useful in a wider range of experiments. Finally, there is a need for further research on the biochemical and physiological effects of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, particularly in relation to its potential applications in the treatment of psychiatric disorders.
Conclusion
In conclusion, 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It has high affinity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of drug addiction and other psychiatric disorders. While there are limitations to its use in lab experiments, there are a number of future directions for research on 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide that could lead to new insights into its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-pyrrolidin-1-ylethylamine, followed by the reaction of the resulting product with 1-naphthalenylmethylamine. The final product is obtained by recrystallization from ethanol. The synthesis of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been described in detail in a number of research papers, including a study by Vaidya et al. (2016).
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-28-19-11-13-20(14-12-19)29(26,27)24-17-23(25-15-4-5-16-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23-24H,4-5,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHZNPRKKTSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)


![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)




![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)




